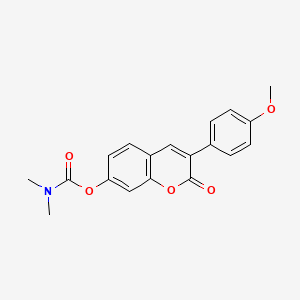

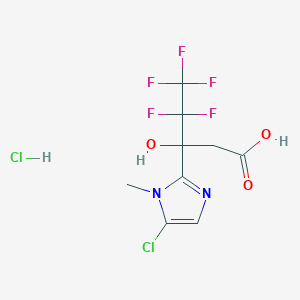

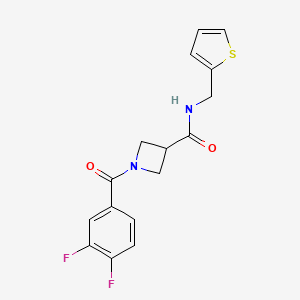

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide, commonly known as AZD6738, is a small molecule inhibitor that targets the enzyme ataxia telangiectasia and Rad3-related protein (ATR). It is a promising drug candidate for cancer treatment due to its ability to selectively kill cancer cells while sparing normal cells.

Applications De Recherche Scientifique

Synthesis and Biological Activity

- Research on pyrazolopyrimidine ribonucleosides explores their synthesis and tests their biological activity against certain viruses and tumor cells. Guanosine analogues within this category showed significant activity against measles and moderate antitumor activity against leukemia (Petrie et al., 1985) (Petrie et al., 1985).

Antimicrobial and Antifungal Agents

- Studies on novel pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potential as antimicrobial agents. For example, the synthesis of some derivatives has been tailored to exhibit antibacterial and antifungal activities, which are summarized in specific studies (Holla et al., 2006) (Holla et al., 2006).

Antitumor Activities

- The antiproliferative evaluation of pyrazolo[3,4-d]pyrimidine derivatives has identified compounds with significant potency against cancer cells, showcasing the potential for cancer treatment applications (Huang et al., 2012) (Huang et al., 2012).

Inhibitors of Specific Enzymes

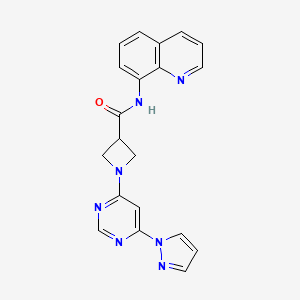

- Discovery of 3-quinoline carboxamides as selective inhibitors of ataxia telangiectasia mutated (ATM) kinase highlights the design and optimization of compounds for targeting specific enzymes involved in DNA repair mechanisms (Degorce et al., 2016) (Degorce et al., 2016).

Synthesis Techniques

- Innovative synthesis techniques for heterocyclic compounds , including quinolines and pyrazolopyrimidines, demonstrate advancements in solvent-free heterocyclic synthesis methods that are more environmentally friendly and efficient (Martins et al., 2009) (Martins et al., 2009).

Protease Inhibitors

- The synthesis of pyrano[2,3-d]pyrimidine derivatives and their complexes has been explored for their potential as potent protease inhibitors, showcasing a novel application in the inhibition of enzymes (Shehab & El-Shwiniy, 2018) (Shehab & El-Shwiniy, 2018).

Propriétés

IUPAC Name |

1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-quinolin-8-ylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N7O/c28-20(25-16-6-1-4-14-5-2-7-21-19(14)16)15-11-26(12-15)17-10-18(23-13-22-17)27-9-3-8-24-27/h1-10,13,15H,11-12H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIMBEPSJXYEEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC=CC5=C4N=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Ethoxypyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2721025.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide](/img/structure/B2721028.png)

![{1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol](/img/structure/B2721038.png)

![4-ethoxy-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B2721042.png)